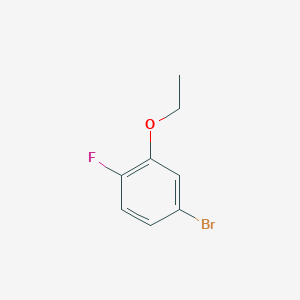

4-Bromo-2-éthoxy-1-fluorobenzène

Vue d'ensemble

Description

4-Bromo-2-ethoxy-1-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromo group at the 4-position, an ethoxy group at the 2-position, and a fluoro group at the 1-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

4-Bromo-2-ethoxy-1-fluorobenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the development of pharmaceuticals and agrochemicals. Its applications extend to the fields of material science, where it is used in the synthesis of advanced polymers and coatings.

Mécanisme D'action

Target of Action

The primary targets of 4-Bromo-2-ethoxy-1-fluorobenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to stabilize radicals and carbocations through resonance with the aromatic ring .

Mode of Action

4-Bromo-2-ethoxy-1-fluorobenzene interacts with its targets primarily through free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a radical that can be resonance stabilized . This radical can then react with other molecules, leading to various downstream effects .

Biochemical Pathways

The removal of a hydrogen atom from the benzylic position and the subsequent formation of a radical can trigger a series of reactions in the biochemical pathway . These reactions can include further substitutions and oxidations, leading to the formation of new compounds . The exact downstream effects depend on the specific conditions and reactants present .

Pharmacokinetics

Like many other organic compounds, its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The molecular and cellular effects of 4-Bromo-2-ethoxy-1-fluorobenzene’s action depend on the specific reactions it undergoes. For example, in a free radical reaction, the formation of a radical at the benzylic position can lead to the creation of new bonds and the formation of new compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-ethoxy-1-fluorobenzene can be influenced by various environmental factors. For instance, the rate of free radical reactions can be affected by the presence of light and heat . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other reactive substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxy-1-fluorobenzene typically involves the halogenation of benzene derivatives

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of catalysts and controlled reaction conditions to achieve the desired substitution pattern on the benzene ring.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-ethoxy-1-fluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions are typically performed using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Formation of 4-bromo-2-ethoxy-1-fluorobenzoic acid.

Reduction: Formation of 4-bromo-2-ethoxy-1-fluorobenzene derivatives with reduced functional groups.

Substitution: Introduction of additional substituents on the benzene ring, leading to various derivatives.

Comparaison Avec Des Composés Similaires

4-Bromo-2-fluorobenzene

2-ethoxy-1-fluorobenzene

4-bromo-2-ethoxybenzene

2-fluoro-4-bromophenol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Bromo-2-ethoxy-1-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and an ethoxy group attached to a benzene ring. Its unique structure suggests potential biological activities, particularly in the fields of medicinal and synthetic chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis routes, and relevant case studies.

- Molecular Formula : C₉H₁₀BrF

- Molar Mass : 233.08 g/mol

- Structure : The compound features a bromine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 1-position on the benzene ring.

The biological activity of halogenated aromatic compounds like 4-bromo-2-ethoxy-1-fluorobenzene often relates to their ability to interact with biological membranes and proteins. The presence of bromine and fluorine enhances lipophilicity, which can influence the compound's bioavailability and interaction with cellular targets.

Interaction with Biological Systems

- Electrophilic Nature : The compound can act as an electrophile in nucleophilic substitution reactions, potentially forming adducts with nucleophilic sites in biomolecules.

- Reactivity Patterns : Understanding its reactivity with various biomolecules is crucial for predicting its therapeutic potential or toxicological profiles.

Antimicrobial Activity

Research on similar halogenated compounds has indicated that they possess antimicrobial properties. For example, studies have demonstrated that halogenated aromatic compounds can disrupt bacterial cell membranes or inhibit key enzymes necessary for bacterial growth.

Anticancer Potential

Compounds featuring bromine and fluorine have been investigated for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with DNA replication or modulation of signaling pathways.

Synthesis Routes

The synthesis of 4-bromo-2-ethoxy-1-fluorobenzene can be achieved through various methods:

- Halogenation Reactions : Bromination and fluorination of ethoxy-substituted benzene derivatives.

- Nucleophilic Substitution : Utilizing reagents such as sodium hydroxide or potassium tert-butoxide to introduce the ethoxy group.

Propriétés

IUPAC Name |

4-bromo-2-ethoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMCMYYZINDARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733177 | |

| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-64-3 | |

| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.